7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and an oxaspiro ring system, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes halogenation to introduce the iodomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor is reacted with iodine under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or modulators of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one: This compound has a similar spirocyclic structure but contains an azaspiro ring instead of an oxaspiro ring.
6-(Iodomethyl)-5-oxaspiro[3.4]octane: Another similar compound with a different ring size and substitution pattern.
Uniqueness
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is unique due to its specific ring structure and the presence of both an iodomethyl group and an oxaspiro ring.
Eigenschaften
CAS-Nummer |
2901100-07-8 |
---|---|
Molekularformel |
C8H11IO2 |
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
7-(iodomethyl)-6-oxaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C8H11IO2/c9-5-6-4-8(2-1-3-8)7(10)11-6/h6H,1-5H2 |
InChI-Schlüssel |
HWQIXPPXNNDEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(OC2=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.